molecular formula C12H9Br2NO2S B7534508 2,5-dibromo-N-phenylbenzenesulfonamide

2,5-dibromo-N-phenylbenzenesulfonamide

Cat. No.: B7534508
M. Wt: 391.08 g/mol
InChI Key: MVTUYKAYHAMGDU-UHFFFAOYSA-N
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Description

2,5-dibromo-N-phenylbenzenesulfonamide is an organic compound characterized by the presence of two bromine atoms and a sulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-phenylbenzenesulfonamide typically involves the bromination of N-phenylbenzenesulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,5-dibromo-N-phenylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonamide group play crucial roles in its reactivity and biological activities. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dibromo-1,4-phenylenediamine
  • 2,5-dibromo-4-nitroaniline
  • 2,5-dibromo-1,4-benzenediamine

Uniqueness

2,5-dibromo-N-phenylbenzenesulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2,5-dibromo-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTUYKAYHAMGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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